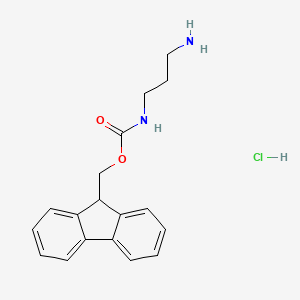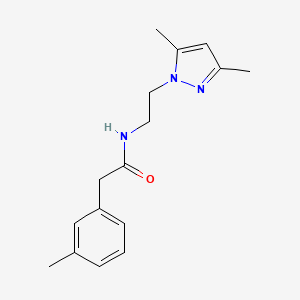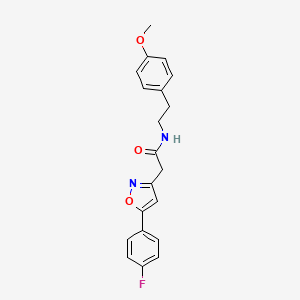![molecular formula C16H13N7O2S B2534947 N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891108-22-8](/img/structure/B2534947.png)
N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-methylisoxazol-3-yl)-2-((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide” is a complex organic compound . It contains several functional groups, including an isoxazole ring, a pyridine ring, a triazole ring, and a pyridazine ring . The exact properties and applications of this specific compound are not well-documented in the literature, but compounds with similar structures have been studied for their potential uses in various fields .
Synthesis Analysis
The synthesis of similar compounds involves several steps, including the formation of an oxadiazole ring . The IR spectrum of a similar compound, N-(5-methylisoxazol-3-yl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide, shows a characteristic band at 1237 cm−1 due to C-O-C stretching vibration, confirming the formation of the 1,3,4-oxadiazole ring .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple ring structures and functional groups . The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its potential biological activity .Applications De Recherche Scientifique
Scientific Research Applications of Heterocyclic Compounds
Heterocyclic compounds, due to their diverse structures and properties, have been extensively studied for their applications in medicinal chemistry, including as potential therapeutic agents for various diseases. These compounds, characterized by rings that contain atoms of at least two different elements (usually carbon and another element), play a crucial role in the design of pharmaceuticals due to their versatility and wide range of biological activities.
Drug Development and Therapeutic Agents : Heterocyclic compounds are foundational in the development of drugs due to their bioactive properties. They serve as the core structure for a multitude of therapeutic agents, including antitumor, antibacterial, and antiviral medications. For example, triazolopyrimidines and imidazoles have shown potential in inhibiting platelet-derived growth factor (PDGF), which is significant in preventing restenosis after percutaneous transluminal coronary angioplasty (PTCA) (Okamoto et al., 1992).
Neuropharmacology : Certain heterocyclic compounds have been investigated for their effects on the central nervous system (CNS), including as GABA receptor modulators. These studies are crucial for understanding the potential of these compounds in treating neurological disorders, such as epilepsy or anxiety, and for their sedative properties (Eng et al., 2010).
Cancer Research : Heterocyclic compounds also play a significant role in cancer research, serving as the basis for many chemotherapeutic agents. Their ability to interact with various biological targets allows for the development of drugs that can target specific pathways involved in cancer progression (Turteltaub et al., 1999).
Imaging and Diagnostics : Some heterocyclic compounds are utilized in diagnostic imaging to improve the detection and characterization of diseases. For instance, compounds labeled with radioactive isotopes are used in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) for the visualization of tumors and assessment of brain disorders (Jensen et al., 2015).
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N7O2S/c1-10-7-13(22-25-10)18-15(24)9-26-16-20-19-14-5-4-12(21-23(14)16)11-3-2-6-17-8-11/h2-8H,9H2,1H3,(H,18,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVNLIYFRFXIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-iodo-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534864.png)
![(3S,3As,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid;hydrochloride](/img/structure/B2534865.png)

![N-(tert-butyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2534867.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2534873.png)
![[2-(4-Nitroanilino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2534874.png)
![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2534876.png)

![2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2534878.png)

![4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol](/img/structure/B2534885.png)
![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534887.png)